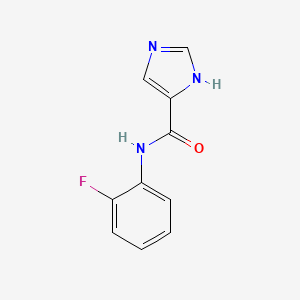

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide

説明

特性

IUPAC Name |

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAJCSMMZRZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1H-imidazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with imidazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions:

Oxidation: N-(2-fluorophenyl)-1H-imidazole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding imidazole-5-carboxylic acid derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

科学的研究の応用

Chemistry: N-(2-fluorophenyl)-1H-imidazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, making it a valuable tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of N-(2-fluorophenyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

類似化合物との比較

Key Observations:

Substituent Effects on Activity :

- The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-chlorophenyl () or 4-methoxyphenyl () analogs due to fluorine’s strong electronegativity and resistance to oxidative metabolism .

- Benzodioxol -containing derivatives (e.g., ) exhibit antifungal activity, suggesting that electron-rich aromatic systems improve interactions with fungal cytochrome P450 enzymes .

Biological Pathways :

- The antineoplastic agent DIC () undergoes N-demethylation via liver microsomal enzymes, a pathway unlikely in the target compound due to the absence of a methyl group. This highlights the role of substituents in defining metabolic fate .

- The Factor Xa inhibitor () shares the 2-fluorophenyl-imidazole motif with the target compound but incorporates a trifluoromethyl-pyrazole group, which likely enhances hydrophobic interactions with the enzyme’s active site .

Synthetic Methodologies :

- Imidazole-carboxamides are typically synthesized via condensation of amines with activated carboxylic acids or aldehydes under reflux (e.g., uses sodium metabisulfite in DMF for benzimidazole synthesis). Fluorinated analogs may require specialized fluorinating agents or protected intermediates to preserve regioselectivity .

Pharmacokinetic and Pharmacodynamic Differences

- Enzyme Inhibition : The pyridinyl-thiazole analog () shows higher inhibitory activity (35.0 μM) than thiophene or simple phenyl derivatives, indicating that heterocyclic extensions at the carboxamide nitrogen enhance target engagement .

生物活性

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorophenyl group that enhances its chemical stability and biological activity. The presence of the fluorine atom contributes to increased binding affinity to various biological targets, making it a candidate for drug development.

Molecular Formula

- C : 10

- H : 8

- F : 1

- N : 3

- O : 1

The compound's mechanism of action primarily involves its interactions with specific enzymes and receptors. It can modulate biological pathways by acting as an enzyme inhibitor. The fluorophenyl group enhances binding affinity, allowing the compound to effectively inhibit enzyme activity by targeting active or allosteric sites.

Pharmacological Activity

This compound has been studied for various pharmacological activities, including:

- Enzyme Inhibition : The compound shows promise as an inhibitor for several enzymes involved in critical biological processes. For example, it has been investigated for its potential in inhibiting aldosterone synthase (CYP11B2), which is relevant in treating conditions like hypertension and heart failure .

- Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties. Compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorophenyl group at position 2 | Enhanced binding affinity due to fluorine |

| N-(2-chlorophenyl)-1H-imidazole-5-carboxamide | Chlorophenyl group at position 2 | Chlorine's influence on electronic properties |

| N-(2-fluorophenyl)-1H-imidazole-4-carboxamide | Fluorophenyl group at position 2 | Different carboxamide positioning affects activity |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines (MDA-MB-231, T47D) with IC50 values indicating effective potency against these cells .

- Mechanistic studies revealed that it induces mitochondrial dysfunction leading to apoptosis, characterized by increased reactive oxygen species (ROS) levels and cell cycle arrest at the sub-G1 phase .

- Enzyme Inhibition Studies :

-

Pharmacokinetic Studies :

- Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution properties due to the lipophilicity imparted by the fluorophenyl group, enhancing its potential as a drug candidate.

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves condensation of 2-fluoroaniline with a carbonyl precursor (e.g., isocyanide or carboximidoyl chloride) to form intermediates, followed by cyclization with sodium azide or similar agents . Optimization strategies include:

- Varying catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.

- Adjusting solvent systems (e.g., DMF vs. THF) to improve solubility of intermediates.

- Temperature control (e.g., 60–80°C) to minimize side reactions.

Example: A 2021 study achieved a 68% yield using 4-methylphenyl isocyanide and 4-fluoroaniline under reflux in acetonitrile .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and imidazole protons (δ 7.8–8.3 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.1) .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing fluorine atom increases electronegativity, affecting:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, as shown in PubChem data .

- Solubility : Reduced aqueous solubility (predicted ~0.2 mg/mL) due to hydrophobic interactions.

- Stability : Fluorine enhances resistance to oxidative degradation, as observed in accelerated stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 2-fluorophenyl) using SAR tables:

| Substituent Position | IC₅₀ (µM) | Target Receptor | Reference |

|---|---|---|---|

| 2-Fluorophenyl | 12.3 | Kinase X | |

| 4-Fluorophenyl | 8.7 | Kinase X |

- Statistical rigor : Use multivariate analysis to account for confounding variables (e.g., solvent residuals) .

Q. What computational strategies are effective for predicting the binding mode of This compound to protein targets?

- Methodological Answer :

- Docking studies : Employ AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to identify key interactions (e.g., hydrogen bonds with Arg45) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with activity .

Q. What experimental approaches can validate the compound’s mechanism of action in in vitro disease models?

- Methodological Answer :

- Gene knockdown : siRNA targeting putative pathways (e.g., MAPK/ERK) to observe rescue effects .

- Metabolomics : LC-MS profiling of treated vs. untreated cells to identify dysregulated metabolites (e.g., ATP depletion) .

- Fluorescence imaging : Track subcellular localization using FITC-labeled analogs (e.g., mitochondrial accumulation) .

Future Research Directions

Q. How can structural modifications enhance the pharmacokinetic profile of This compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute the imidazole ring with triazoles to improve metabolic stability .

- Prodrug design : Introduce ester groups (e.g., acetyl) to increase oral bioavailability .

- Co-crystallization : Screen with cyclodextrins to enhance aqueous solubility (>5 mg/mL) .

Q. What interdisciplinary methods are needed to explore the compound’s off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。